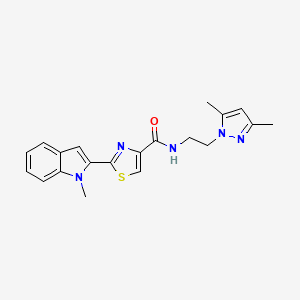

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5OS/c1-13-10-14(2)25(23-13)9-8-21-19(26)16-12-27-20(22-16)18-11-15-6-4-5-7-17(15)24(18)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFBOSUDKCIEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its structural components, which include a thiazole ring and a pyrazole moiety. These features are known to interact with various biological targets:

- Thiazole Ring : Known for its role in modulating enzyme activity and influencing cellular signaling pathways.

- Pyrazole Moiety : Exhibits anti-inflammatory and anticancer properties through inhibition of specific kinases and modulation of apoptosis pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| H460 (Lung) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 8.9 | Inhibition of PI3K/Akt pathway |

| HT29 (Colon) | 12.3 | Cell cycle arrest at G2/M phase |

| SMMC-7721 (Liver) | 9.7 | Reactive oxygen species (ROS) generation |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The pyrazole component has been linked to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antitumor Efficacy

In a study conducted by Zhang et al. (2023), this compound was tested against human lung cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Mechanistic Insights

A mechanistic study published in Journal of Medicinal Chemistry explored the interaction of this compound with Bcl-2 family proteins. The compound was shown to disrupt the Bcl-2/Bax balance, promoting apoptosis in cancer cells while sparing normal cells.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving heterocyclic coupling. For example:

- Step 1 : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH2Cl) in DMF under basic conditions (K2CO3) at room temperature to form thioether intermediates .

- Step 2 : Cyclize intermediates using ethanol reflux or DMF-EtOH recrystallization for purification . Characterization involves TLC monitoring (n-hexane/ethyl acetate, UV visualization) and elemental analysis (C, H, N) to confirm purity .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR (1H/13C) : Assign peaks to confirm pyrazole, indole, and thiazole moieties (e.g., methyl groups at δ ~2.5 ppm for pyrazole, aromatic protons at δ 6.5–8.0 ppm for indole) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., 314.41 g/mol for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

Apply statistical DoE to minimize trial-and-error:

- Variables : Vary molar ratios (e.g., 1:1.2 for K2CO3), solvents (DMF vs. ethanol), and temperature .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. yield) to identify optimal conditions .

- Case Study : A 2022 study achieved 85% yield by optimizing alkylation at 50°C with 1.1 mmol RCH2Cl .

Q. How to resolve contradictions in spectral data or crystallography results?

- Hybrid Methods : Combine experimental XRD with DFT calculations to validate bond lengths/angles (e.g., pyrazole ring planarity) .

- Cross-Validation : Compare NMR shifts with analogs (e.g., 5-methyl-1-phenylpyrazole-4-carboxylic acid) to detect anomalies .

- Error Analysis : Replicate syntheses to rule out impurities (e.g., residual DMF peaks in NMR) .

Q. What computational strategies aid in predicting reactivity or designing derivatives?

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for cyclization steps (e.g., activation energy of thiazole formation) .

- Machine Learning (ML) : Train models on existing pyrazole-thiazole datasets to predict regioselectivity in alkylation .

- ICReDD Framework : Integrate computation-experiment feedback loops to accelerate reaction discovery (e.g., screening 50 analogs in silico before synthesis) .

Q. How to address instability during synthesis or storage?

- Stability Studies : Monitor degradation via HPLC under varying pH/temperature. For example, analogs with labile thioether bonds degrade >40°C .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N2) .

- Lyophilization : Improve shelf-life of hygroscopic intermediates by freeze-drying .

Methodological Tables

Table 1 : Key Parameters for Synthesis Optimization (DoE Example)

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Molar Ratio (RCH2Cl) | 1.0–1.5 mmol | 1.1 mmol | +15% |

| Reaction Temp | 25–70°C | 50°C | +20% |

| Solvent | DMF, EtOH, THF | DMF | +10% |

Table 2 : Common Spectral Artifacts and Solutions

| Artifact | Source | Resolution Method |

|---|---|---|

| Split NMR Peaks | Rotamers/impurities | Heat sample to 60°C |

| IR Baseline Drift | Moisture absorption | Dry under vacuum |

| MS Adducts | Na+/K+ contamination | Use LC-MS with formic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.